Superior Selectivity for Protein Phosphatase 2C (PP2C) Compared to PP1, PP2A, and PP2B
Sanguinarine chloride exhibits a high degree of selectivity for protein phosphatase 2C (PP2C) over other major serine/threonine protein phosphatases. In direct in vitro assays, it competitively inhibits PP2C with respect to α-casein with a Ki of 0.68 μM. Critically, it shows no significant inhibitory activity against PP1, PP2A, or PP2B in the same experimental context [1]. This selectivity profile is a key differentiator from broader-spectrum phosphatase inhibitors and is not a documented characteristic of the closely related analog chelerythrine.
| Evidence Dimension | Inhibitory potency (Ki) and selectivity against serine/threonine protein phosphatases |
|---|---|
| Target Compound Data | Ki = 0.68 μM for PP2C; No significant inhibition of PP1, PP2A, PP2B |
| Comparator Or Baseline | PP1, PP2A, PP2B (as baseline enzymes) |
| Quantified Difference | Selective inhibition of PP2C; inactive against PP1, PP2A, PP2B |
| Conditions | In vitro phosphatase activity assay using α-casein as a substrate |
Why This Matters
For researchers studying PP2C-specific signaling pathways, procuring sanguinarine chloride ensures on-target effects without confounding off-target inhibition of other major phosphatases.
- [1] Aburai N, et al. Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells. Biosci Biotechnol Biochem. 2010;74(3):548-552. View Source
